Home > Products > Screening Compounds P33863 > Substance P(1-7) (TFA)
Substance P(1-7) (TFA) -

Substance P(1-7) (TFA)

Catalog Number: EVT-8208061
CAS Number:
Molecular Formula: C43H66F3N13O12
Molecular Weight: 1014.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Substance P is naturally occurring in the body, predominantly found in the central and peripheral nervous systems. The specific fragment Substance P(1-7) can be synthesized through various biochemical methods, utilizing solid-phase peptide synthesis or recombinant DNA technology.

Classification

Substance P(1-7) falls under the category of neuropeptides. It is classified as a tachykinin, a family of neuropeptides that includes other members like Neurokinin A and Neurokinin B. These peptides are known for their roles in neurotransmission and modulation of pain and inflammatory responses.

Synthesis Analysis

Methods

The synthesis of Substance P(1-7) typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain, which is anchored to a solid support.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Resin Selection: A suitable resin is chosen based on the desired peptide properties.
    • Amino Acid Coupling: Protected amino acids are sequentially added to the resin-bound peptide.
    • Deprotection Steps: Chemical groups protecting the amino acids are removed to allow further coupling.
    • Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, usually containing trifluoroacetic acid.
  2. Purification: After synthesis, high-performance liquid chromatography (HPLC) is employed to purify the peptide from unreacted materials and by-products.
Molecular Structure Analysis

Structure

Substance P(1-7) consists of seven amino acids, typically represented as follows:

Arg Pro Lys Thr Asp Phe Val\text{Arg Pro Lys Thr Asp Phe Val}

This sequence contributes to its biological activity and interaction with neurokinin receptors.

Data

  • Molecular Weight: Approximately 800 Da.
  • Molecular Formula: C₃₉H₅₉N₁₁O₁₀S.
  • 3D Structure: The conformation of Substance P(1-7) can be analyzed using techniques such as nuclear magnetic resonance spectroscopy or X-ray crystallography, revealing its spatial arrangement crucial for receptor binding.
Chemical Reactions Analysis

Reactions

Substance P(1-7) can undergo various chemical reactions typical of peptides, including hydrolysis, oxidation, and modifications through phosphorylation or acetylation.

Technical Details

  1. Hydrolysis: Under acidic or basic conditions, the peptide bonds can be cleaved, leading to degradation.
  2. Oxidation: The presence of sulfur-containing residues may lead to oxidation reactions that can affect biological activity.
  3. Modification: Chemical modifications can enhance stability or alter receptor affinity.
Mechanism of Action

Process

Substance P(1-7) primarily acts through neurokinin receptors (NK1 receptors), which are G-protein coupled receptors located in various tissues including the brain and spinal cord.

Data

  • Binding Affinity: Studies indicate that Substance P(1-7) has a different affinity profile compared to full-length Substance P, which may influence its physiological effects.
  • Signal Transduction: Upon binding to NK1 receptors, it initiates intracellular signaling cascades involving phospholipase C and protein kinase C pathways, leading to increased intracellular calcium levels and subsequent cellular responses.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white powder.
  • Solubility: Soluble in water and organic solvents such as dimethyl sulfoxide.

Chemical Properties

  • Stability: Peptide stability can be affected by pH and temperature; generally stable under physiological conditions but may degrade under extreme conditions.
  • pKa Values: Relevant for understanding ionization states at physiological pH; this affects solubility and interaction with receptors.
Applications

Scientific Uses

Substance P(1-7) has several applications in scientific research:

  1. Pain Research: Investigated for its role in pain modulation and potential therapeutic applications in chronic pain management.
  2. Inflammation Studies: Used to study neurogenic inflammation mechanisms in various diseases such as arthritis and asthma.
  3. Neuroscience Research: Explored for its effects on neuronal signaling pathways and potential implications in neurodegenerative diseases.
Introduction to Substance P(1–7) (TFA) in Neuropeptide Research

Historical Context of Substance P Fragments in Neurobiology

The discovery of Substance P (SP) in 1931 by von Euler and Gaddum marked the identification of the first tachykinin neuropeptide, characterized by its ability to induce hypotension and smooth muscle contraction [1] [9]. Initial research focused on the undecapeptide’s full-length structure (Arg-Pro-Lys-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met•NH₂), but by the 1980s, studies revealed that SP undergoes enzymatic processing to generate biologically active N-terminal fragments. Hallberg and colleagues demonstrated that SP(1–7) (Arg-Pro-Lys-Pro-Gln-Gln-Phe) exerts effects opposing those of SP in pain modulation, suggesting early functional specialization of proteolytic fragments [7]. This pivotal finding shifted neurobiological research toward investigating the intrinsic activities of SP metabolites rather than dismissing them as degradation byproducts. The development of solid-phase peptide synthesis later enabled the production of stable SP fragment analogs, including SP(1–7) trifluoroacetate (TFA) salt, which resolved solubility issues and facilitated receptor-binding studies [6].

Table 1: Key Historical Milestones in SP Fragment Research

YearDiscoverySignificance
1931Isolation of Substance PFirst tachykinin neuropeptide identified
1971Full sequence characterization of SPFoundation for fragment studies
1980sFunctional antagonism of SP(1–7) to SPRevealed endogenous regulatory mechanisms
1990sSynthesis of SP(1–7) TFAEnabled precise pharmacological investigations

Enzymatic Cleavage of Substance P and Formation of SP(1–7)

SP(1–7) generation occurs through a hierarchical proteolytic cascade. Endopeptidases initiate cleavage:

  • Neutral endopeptidase (NEP): Hydrolyzes SP at the Gln⁶-Phe⁷ bond, yielding SP(1–6) and SP(7–11) [5]
  • Angiotensin-converting enzyme (ACE): Cleaves SP at the Phe⁷-Phe⁸ and Phe⁸-Gly⁹ bonds, producing SP(1–7) directly or via intermediate SP(1–9) [5] [9]

Subsequent metabolism involves dipeptidyl aminopeptidases that truncate SP(1–9) to SP(1–7) by removing Phe⁸-Gly⁹ [2]. Blood-brain barrier (BBB) endothelial cells exhibit robust SP-metabolizing activity, with LC-MS/MS studies identifying SP(1–7) as a dominant metabolite (70% remaining after 5 hours at 10μM SP) [5]. The metabolic hierarchy follows:

graph LRA[Full-length SP] --> B[SP1-9]A --> C[SP3-11]B --> D[SP1-7]C --> E[SP3-7]

Enzymatic processing yields tissue-specific metabolite profiles. Brain tissue favors SP(1–7) generation, while plasma exhibits greater stability of C-terminal fragments [5] [7].

Table 2: Enzymes Governing SP(1–7) Biogenesis

EnzymeCleavage SitePrimary Fragment GeneratedTissue Localization
Neutral endopeptidaseGln⁶-Phe⁷SP(1–6) + SP(7–11)CNS neurons, BBB endothelium
Angiotensin-converting enzymePhe⁷-Phe⁸SP(1–7) + SP(8–11)Lung, plasma, BBB
Dipeptidyl aminopeptidase IVGly⁹-Leu¹⁰SP(1–9) → SP(1–7)Serum, microvascular endothelia

Comparative Roles of SP(1–7) and SP(1–9) in Receptor Signaling

Despite structural similarity, SP(1–7) and SP(1–9) exhibit divergent receptor selectivity and functional outcomes:

Structural Determinants

  • SP(1–9) retains the core C-terminal motif (Gln⁶-Phe⁷-Phe⁸) essential for weak neurokinin 1 receptor (NK1R) binding [2]
  • SP(1–7) lacks this motif but possesses an intact polycationic N-terminus (Arg¹-Pro²-Lys³), enabling interaction with mas-related G protein-coupled receptors (MRGPRX2/B2) [2]

Receptor Signaling Profiles

  • SP(1–9) Signaling:
  • Binds MRGPRX2 with EC₅₀ ≈ 10μM (vs. 1μM for full SP), inducing calcium mobilization and mast cell degranulation [2]
  • Fails to activate NK1R even at 100μM, confirming C-terminal dependence for canonical tachykinin signaling [2]
  • In vivo studies show pro-inflammatory effects through histamine release from dermal mast cells [9]
  • SP(1–7) Signaling:
  • Antagonizes SP effects in nucleus tractus solitarius, reducing blood pressure and heart rate via non-NK1R mechanisms [6] [7]
  • Modulates μ-opioid receptor activity, enhancing analgesia in spinal cord models (4pmol SP(1–7) reduces SP-induced aversive behaviors by >60%) [6]
  • Does not activate MRGPRX2 or NK1R, implying novel receptor targets [2]

Functional Antagonism

SP(1–7) counterbalances SP and SP(1–9) effects through:

  • Allosteric modulation of SP-bound NK1R conformations, attenuating Gs-coupled cAMP production [3]
  • Induction of β-arrestin recruitment, promoting receptor internalization and termination of SP signaling [1] [3]
  • Downregulation of NF-κB-mediated transcription of pro-inflammatory cytokines, contrasting SP(1–9)'s mast cell-activating effects [9]

Table 3: Functional Attributes of SP Fragments

ParameterSP(1–9)SP(1–7)
Receptor TargetsMRGPRX2 (weak)Unknown non-NK1R
Calcium FluxEC₅₀ = 10μM in LAD2 mast cellsNo activity
Pain ModulationPro-nociceptiveAnti-nociceptive
InflammationMast cell degranulationNF-κB suppression
CardiovascularNot reportedBradycardic, depressor effects

The differential fragment signaling illustrates how enzymatic processing diversifies SP’s functional repertoire. While SP(1–9) extends inflammatory signaling via MRGPRX2, SP(1–7) emerges as an endogenous regulatory fragment with therapeutic potential in pain and hypertension [6] [7] [9]. Current research focuses on identifying the elusive SP(1–7) receptor and engineering stable analogs resistant to aminopeptidase degradation [6].

Properties

Product Name

Substance P(1-7) (TFA)

IUPAC Name

(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid

Molecular Formula

C43H66F3N13O12

Molecular Weight

1014.1 g/mol

InChI

InChI=1S/C41H65N13O10.C2HF3O2/c42-19-5-4-12-28(51-37(60)30-13-7-21-53(30)38(61)25(43)11-6-20-48-41(46)47)39(62)54-22-8-14-31(54)36(59)50-27(16-18-33(45)56)34(57)49-26(15-17-32(44)55)35(58)52-29(40(63)64)23-24-9-2-1-3-10-24;3-2(4,5)1(6)7/h1-3,9-10,25-31H,4-8,11-23,42-43H2,(H2,44,55)(H2,45,56)(H,49,57)(H,50,59)(H,51,60)(H,52,58)(H,63,64)(H4,46,47,48);(H,6,7)/t25-,26-,27-,28-,29-,30-,31-;/m0./s1

InChI Key

NGJNGAVSGJSPNQ-OSSAIMHMSA-N

SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O.C(=O)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.